molecular formula C16H33NO2 B12775852 1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol CAS No. 80762-80-7

1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol

Cat. No.: B12775852
CAS No.: 80762-80-7
M. Wt: 271.44 g/mol
InChI Key: VUUODGMNTNTTIO-UHFFFAOYSA-N
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Description

1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol is a chemical compound with a complex structure that includes both an ether and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol typically involves multiple steps:

    Formation of the Ether Linkage: This can be achieved by reacting 3,7-dimethyl-6-octen-1-ol with an appropriate halogenated compound under basic conditions to form the ether linkage.

    Introduction of the Amino Group: The next step involves introducing the amino group. This can be done by reacting the intermediate with an appropriate amine, such as isopropylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts and specific reaction environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-((3,7-Dimethyl-6-octenyl)oxy)-3-((1-methylethyl)amino)-2-propanol: can be compared with other compounds that have similar structures or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

80762-80-7

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

1-(3,7-dimethyloct-6-enoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H33NO2/c1-13(2)7-6-8-15(5)9-10-19-12-16(18)11-17-14(3)4/h7,14-18H,6,8-12H2,1-5H3

InChI Key

VUUODGMNTNTTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COCCC(C)CCC=C(C)C)O

Origin of Product

United States

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